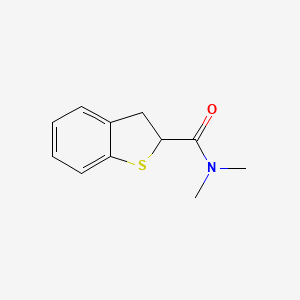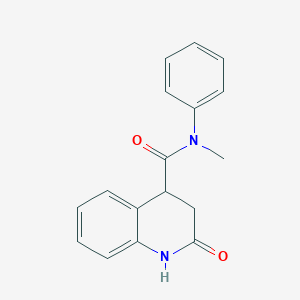
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMP is a white to off-white powder that is soluble in organic solvents and water.
作用机制
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its various applications is not fully understood. However, it is believed that (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's antibacterial and antifungal properties are believed to be due to its ability to disrupt the cell membrane of the microorganisms. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone acts as a ligand that coordinates with the metal center, thereby facilitating the catalytic reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone have not been extensively studied. However, it has been shown to exhibit low toxicity in vitro, making it a potential candidate for further studies in vivo.
实验室实验的优点和局限性
One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its ease of synthesis and purification. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is also stable under various conditions, making it a suitable candidate for various applications. However, one of the limitations of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is its limited solubility in water, which may affect its biological activity in some applications.
未来方向
There are several future directions for the study of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One of the potential applications of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is in the development of new antibiotics to combat antibiotic-resistant bacteria. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can also be further studied for its potential applications in photodynamic therapy, where it can be used as a photosensitizer to selectively destroy cancer cells. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of MOFs with improved gas storage and separation properties. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of new metal complexes with improved catalytic activity.
合成方法
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-methylsulfanylphenylboronic acid with 2-methylmorpholine-4-carboxaldehyde in the presence of a palladium catalyst. The product is then purified using chromatography techniques to obtain (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.
科学研究应用
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.
属性
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-4-5-12(18-3)8-13(10)14(16)15-6-7-17-11(2)9-15/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZATYWYVAACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

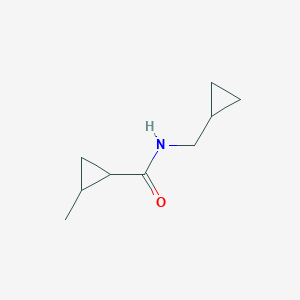
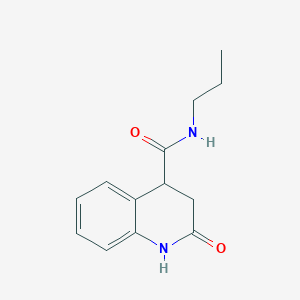

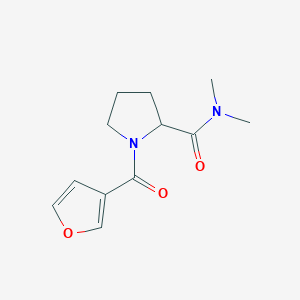
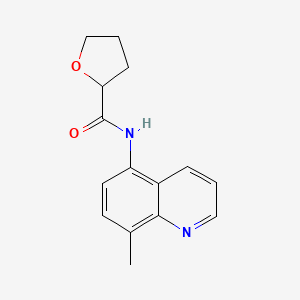
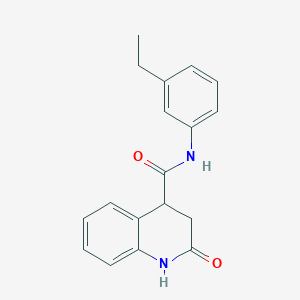
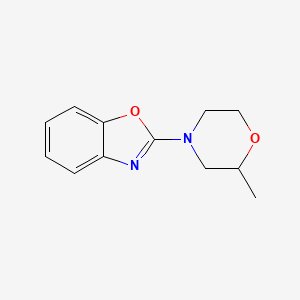
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)
